molecular formula C28H52N10O12 B12525252 L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- CAS No. 680972-45-6

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-

Katalognummer: B12525252
CAS-Nummer: 680972-45-6
Molekulargewicht: 720.8 g/mol
InChI-Schlüssel: QEYAMYDLLSTVCB-RGJFDMQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is a peptide compound composed of seven amino acids: L-threonine, L-serine, L-serine, L-leucine, L-arginine, L-alanine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specialized biological processes.

Eigenschaften

CAS-Nummer

680972-45-6

Molekularformel

C28H52N10O12

Molekulargewicht

720.8 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C28H52N10O12/c1-12(2)8-17(35-25(47)18(10-40)37-22(44)15(29)9-39)24(46)34-16(6-5-7-32-28(30)31)23(45)33-13(3)21(43)36-19(11-41)26(48)38-20(14(4)42)27(49)50/h12-20,39-42H,5-11,29H2,1-4H3,(H,33,45)(H,34,46)(H,35,47)(H,36,43)(H,37,44)(H,38,48)(H,49,50)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1

InChI-Schlüssel

QEYAMYDLLSTVCB-RGJFDMQWSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.